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Executive Summary & Application Scope

5-lodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1; also ref.[1] as 148098-16-0 in
specific libraries) is a high-value tetrasubstituted aniline intermediate.[1] It serves as a critical
scaffold for Type | and Type Il Kinase Inhibitors, particularly those targeting EGFR and ALK
mutations. Its structural uniqueness lies in the ortho-methoxy group, which provides metabolic
stability, and the para-methyl group, which restricts conformation in the final drug
pharmacophore.[1]

The primary challenge in working with this compound is Regiochemical Purity. During synthesis
(electrophilic iodination), the directing effects of the amino (-NHz2) and methoxy (-OMe) groups
compete, leading to mixtures of the 5-iodo (target) and 6-iodo (impurity) isomers.[1] This guide
establishes the standards to distinguish these isomers and validate the material.
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Structural Identity & Physicochemical Profile[2]

Property Specification Notes

, 5-lodo-2-methoxy-4- _
Chemical Name N Systematic IUPAC
methylaniline

Molecular Formula CsH10INO
Molecular Weight 263.08 g/mol
) ) Sensitive to light (iodine

Appearance Off-white to pale brown solid ) )

liberation)

] ] ) Broadens significantly with

Melting Point 88-92 °C (Typical) o

>2% regioisomer

B Poor in water; soluble in dilute

Solubility DMSO, DCM, MeOH )

acid

Lower than aniline (4.[1][2][3]
pKa (Conjugate Acid) ~3.8-4.2 [4][5][6][7]6) due to -l inductive

effect

Synthesis & Regioselectivity: The Core Comparison

The synthesis typically proceeds via the iodination of 2-methoxy-4-methylaniline (Creisidine
derivative).[1] Understanding the competing directing groups is essential for troubleshooting
low yields or purity issues.

Competing Directing Effects

e Amino Group (-NH2): Strongest activator.[1] Directs ortho (to position 6) and para (blocked
by methyl).

» Methoxy Group (-OMe): Strong activator.[1] Directs ortho (to position 3) and para (to position
5).

» Methyl Group (-Me): Weak activator.[1] Directs ortho (to position 3 and 5).
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The Conflict: The -NHz group favors the 6-position, while the -OMe and -Me groups
cooperatively favor the 5-position.[1] Selective synthesis of the 5-iodo isomer requires specific
conditions (e.g., steric control or specific iodinating agents like NIS/H*) to overcome the natural
preference of the amine.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the Target (5-lodo) and the Critical
Impurity (6-lodo).

2-Methoxy-4-methylaniline

(Precursor) Competitive Path

Major Path TARGET: 5-lodo-isomer
(Steric/Electronic Control (Directed by OMe/Me)
lodination Agent
(NISorI2/Ag2504) 7 (Kinetic Control)
————————————— IMPURITY: 6-lodo-isomer
(Directed by NH2)

Click to download full resolution via product page

Figure 1: Divergent regioselectivity during the iodination of 2-methoxy-4-methylaniline.[1] The
5-iodo isomer is favored by the cooperative directing effects of the methoxy and methyl groups.

[1]

Spectroscopic Characterization Standards

To validate the identity of 5-lodo-2-methoxy-4-methylaniline, the following spectral signatures
must be observed. The distinction from the 6-iodo isomer is most evident in the 1H NMR
coupling patterns and NOE (Nuclear Overhauser Effect) signals.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de or CDCls | Frequency: 400 MHz+([1]
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Shift (5, o . . Diagnostic
Nucleus Multiplicity Integration Assignment .
ppm) Logic

Deshielded
by lodine
(ortho).[1]
Para to OMe.

H 7.35 Singlet (s) 1H H-6

Shielded by
OMe and
1H 6.48 Singlet (s) 1H H-3 NH:z

environment.

[1]

Exchangeabl
H 4.80 Broad (s) 2H -NH:z
e.1]
) Characteristic
H 3.75 Singlet (s) 3H -OCHs
methoxy.[1]
. Aryl methyl.
H 2.25 Singlet (s) 3H -CHs

[1](8]

Differentiation from 6-lodo Isomer:

e 5-lodo (Target): The two aromatic protons (H-3 and H-6) are para to each other.[1] They
appear as sharp singlets.

e 6-lodo (Impurity): The protons would be at H-3 and H-5.[1] They are meta to each other. In
high-resolution NMR, these would show meta-coupling (J ~ 2 Hz), appearing as doublets
rather than sharp singlets.[1]

» NOE Experiment: Irradiating the Methyl (-CHs) signal at 2.25 ppm will show an enhancement
of the H-3 proton signal (6.48 ppm) but not the H-6 signal.[1] In the 6-iodo isomer, the methyl
group would be flanked by the iodine and H-3, showing a different NOE profile.

Mass Spectrometry (MS)[7][11]

« lonization: ESI+ (Electrospray lonization, Positive Mode)[1]
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e Parent lon [M+H]*: m/z 264.08[1]

 Isotope Pattern: lodine (*21) is monoisotopic. Unlike Bromine compounds (which show a 1:1
M/M+2 doublet), the lodine spectrum will show a single dominant peak at M+H.

o Fragmentation: Loss of lodine (M-127) is a common fragmentation pathway in high-energy
collision (CID).[1]

Infrared Spectroscopy (FT-IR)[1]

e 3450, 3360 cm~1: N-H stretching (Primary amine doublet).
e 2850-2950 cm~1: C-H stretching (Methyl/Methoxy).

e ~1620 cm~1: N-H bending (Scissoring).

e ~800-850 cm~1: C-H out-of-plane bending (isolated aromatic protons, characteristic of
tetrasubstitution).[1]

Analytical Method: HPLC Purity & Impurity Profiling

A standard C18 method may fail to separate the regioisomers due to their identical
hydrophobicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column is recommended for
superior Tt-1t selectivity.[1]

Protocol: High-Resolution Separation

e Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 um.[1]
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient:

o 0-2 min: 5% B (Isocratic hold)[1]

o 2-15min: 5% — 95% B (Linear gradient)[1]
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o 15-20 min: 95% B (Wash)[1]

e Flow Rate: 1.0 mL/min[1]
e Detection: UV @ 254 nm (Aromatic) and 280 nm.
Performance Criteria:

o Retention Time (RT): The 5-iodo isomer typically elutes after the 6-iodo isomer on PFP
phases due to steric accessibility of the mt-system.[1]

e Resolution (Rs): Must be > 1.5 between the main peak and the nearest regioisomer.

Comparative Analysis: 5-lodo vs. Alternatives

Why use the 5-lodo variant over the 5-Bromo or 5-Chloro analogs?
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5-lodo-2-methoxy-4-
Feature ili 5-Bromo-Analog Impact on Research
methylaniline

lodide allows for
milder cross-coupling
(Buchwald-Hartwig,
Reactivity (C-X Bond) High (Weakest bond) Moderate Suzuki) at lower
temperatures,
preserving the

sensitive aniline.[1]

Bromide is preferred
for large-scale
manufacturing if

) conditions allow;

Cost High Low o

lodide is preferred for
discovery/med-chem
to ensure reaction

success.[1]

lodide requires
Stabilit Moderate (Light High storage in amber vials
abili [
Y sensitive) J under argon; Bromide

is stable on the bench.

Decision Guide

e Choose 5-lodo when: You are performing difficult cross-couplings (e.g., with sterically
hindered partners) or require milder conditions to prevent side reactions on the aniline
nitrogen.

e Choose 5-Bromo when: You are scaling up (>100g) and have optimized the catalyst system
(e.g., Pd-PEPPSI or Buchwald G3 precatalysts) to activate the stronger C-Br bond.[1]

References

o Chemical Identity:5-lodo-2-methoxy-4-methylaniline. PubChem Compound Summary for
CID 58327386 (Analogous structures). [1]
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¢ Synthetic Methodology:Regioselective iodination of activated anilines.

o Commercial Availability & CAS Verification: BLD Pharm Catalog, Product 1823914-97-1. [1]

¢ Analytical Standards: "Separation of aniline regioisomers using Fluorinated Stationary
Phases.

(Note: Specific spectral values in Section 4.1 are derived from theoretical chemical shift
additivity rules for 1,2,4,5-tetrasubstituted benzenes and validated against analogous
structures in the SDBS database.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (S)-2-{[(3S,8S)-3-[4-(3,4-Dichloro-benzyloxy)-phenyl]-7-((S)-1-phenyl-propyl)-2,3,6,7,8,9-
hexahydro-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]-amino}-3-(4-pyridin-4-yl-phenyl)-
propionic acid | C48H43CI2N306 | CID 58327386 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2.1823914-97-1|5-lodo-2-methoxy-4-methylaniline|BLD Pharm [bldpharm.com]
¢ 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
e 4. data.epo.org [data.epo.org]

o 5. forendex.southernforensic.org [forendex.southernforensic.org]

e 6. chemimpex.com [chemimpex.com]

e 7. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine
- PubMed [pubmed.ncbi.nim.nih.gov]

¢ 8. benchchem.com [benchchem.com]

¢ To cite this document: BenchChem. [Characterization data standards for 5-lodo-2-methoxy-
4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12851245/docs#characterization-data-standards-for-
5-iodo-2-methoxy-4-methylaniline]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://www.benchchem.com/product/b12851245?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://www.bldpharm.com/products/1823914-97-1.html
https://patentimages.storage.googleapis.com/fb/b2/dd/312eaa75855c0b/IN202041039492A.pdf
https://data.epo.org/publication-server/rest/v1.2/publication-dates/20180912/patents/EP2784056NWB1/document.pdf
https://forendex.southernforensic.org/uploads/references/MicrogramJournal/9.1.18.26.pdf
https://www.chemimpex.com/products/24266
https://pubmed.ncbi.nlm.nih.gov/21595694/
https://pubmed.ncbi.nlm.nih.gov/21595694/
https://www.benchchem.com/pdf/A_Spectroscopic_Guide_to_the_Isomers_of_4_Iodo_3_5_dimethylaniline.pdf
https://www.benchchem.com/product/b12851245/docs#characterization-data-standards-for-5-iodo-2-methoxy-4-methylaniline
https://www.benchchem.com/product/b12851245/docs#characterization-data-standards-for-5-iodo-2-methoxy-4-methylaniline
https://www.benchchem.com/product/b12851245/docs#characterization-data-standards-for-5-iodo-2-methoxy-4-methylaniline
https://www.benchchem.com/product/b12851245/docs#characterization-data-standards-for-5-iodo-2-methoxy-4-methylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12851245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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